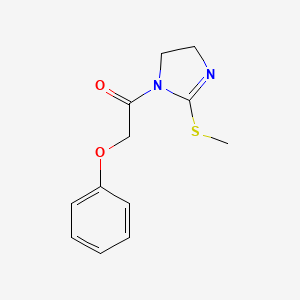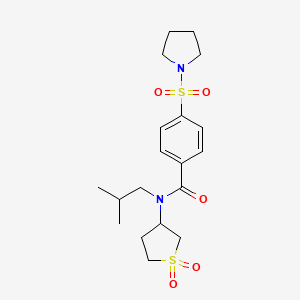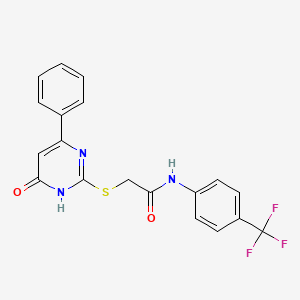![molecular formula C11H17F2NO4 B2583529 Acide cis-2-[[(1,1-diméthyléthoxy)carbonyl]amino]-4,4-difluoro-cyclopentanecarboxylique CAS No. 2309433-18-7](/img/structure/B2583529.png)
Acide cis-2-[[(1,1-diméthyléthoxy)carbonyl]amino]-4,4-difluoro-cyclopentanecarboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid is an intriguing compound with potential applications across various fields of science. It boasts a unique structural motif that makes it an ideal candidate for synthetic applications and scientific investigations.
Applications De Recherche Scientifique
In chemistry , cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid serves as an intermediate for synthesizing more complex molecules. In biology and medicine , it can be studied for potential therapeutic applications, particularly in designing enzyme inhibitors or modifying biological pathways. In industry , the compound’s unique properties could see it being used in the development of new materials or as part of catalytic processes.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid can involve several steps, beginning with the cyclopentanecarboxylic acid core. Fluorination often requires reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Protection of amino groups is done using tert-butoxycarbonyl (Boc) protection. Typical conditions include room temperature reactions under inert atmospheres to prevent unwanted side reactions. Industrial production methods: On an industrial scale, the production would likely include more robust and scalable procedures, including continuous flow processes for improved efficiency and control over reaction parameters. Catalysts and optimized reaction conditions would be used to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation
The compound can undergo oxidation reactions, typically involving the transformation of functional groups.
Reduction
It may undergo reduction, often to alter the oxidation state of functional groups present.
Substitution
Given the presence of amino and fluoro groups, nucleophilic and electrophilic substitution reactions are common. Common reagents and conditions used in these reactions:
Oxidation
Reagents such as KMnO4, CrO3, or PCC under controlled conditions.
Reduction
Hydrogenation using catalysts like Pd/C, or employing reducing agents like NaBH4.
Substitution
Halogenating agents, or various nucleophiles and electrophiles under appropriate conditions. Major products formed from these reactions:
Oxidation
Can form carbonyl-containing derivatives.
Reduction
Can result in the formation of hydro derivatives.
Substitution
Produces compounds with modified substituents at the cyclopentane ring or other reactive sites.
Mécanisme D'action
The exact mechanism by which cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid exerts its effects is closely tied to its molecular structure. The fluoro and amino groups can interact with biological targets, potentially inhibiting or modifying enzymatic activity. These molecular interactions often involve specific binding to target sites, altering the function or structure of proteins or other molecules.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid stands out due to its unique combination of fluoro and amino groups, which can impart distinct reactivity and binding characteristics. Similar compounds might include other fluoroamino-cyclopentane derivatives, each with slightly different functional groups that alter their chemical and biological behavior. Similar compounds include cis-2-amino-4,4-difluoro-cyclopentanecarboxylic acid and trans-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-cyclopentanecarboxylic acid.
Hope this makes chemistry a bit more fun for you!
Propriétés
IUPAC Name |
(1R,2R)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7-5-11(12,13)4-6(7)8(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWABOYEWJKFHC-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2583449.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2583450.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2583453.png)
![1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2583454.png)

![2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide](/img/structure/B2583456.png)
![Ethyl 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2583457.png)
![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2583458.png)
![ethyl 7-cyclohexyl-6-(3,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2583460.png)

![Ethyl 5-(3,4-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583467.png)
acetate](/img/structure/B2583468.png)

